4-Dimethylamino-N-hydroxy-benzamidine
Description
Significance of the Benzamidine (B55565) Scaffold in Contemporary Medicinal Chemistry
The benzamidine moiety is recognized as a "privileged scaffold" in drug discovery. This is largely due to its ability to act as a bioisostere for arginine and lysine, allowing it to effectively interact with the active sites of various enzymes. A primary role of the benzamidine scaffold is as a reversible competitive inhibitor of serine proteases, a large family of enzymes involved in a multitude of physiological processes. nih.gov Consequently, benzamidine derivatives have been extensively explored for therapeutic applications. The well-known anticoagulant drug dabigatran, for instance, features a benzamidine group that is crucial for its inhibitory action on thrombin. nih.gov
The versatility of the benzamidine core extends beyond enzyme inhibition. It serves as a valuable synthon for the creation of more complex heterocyclic systems, such as 2,4-disubstituted imidazoles, through condensation reactions with haloketones. nih.gov The diverse pharmacological activities associated with benzamidine-containing molecules underscore their enduring importance in the development of new therapeutic agents. researchgate.net
Structural Characteristics and Chemical Reactivity of N-Hydroxy-Benzamidines
The synthesis of N-hydroxy-benzamidines can be achieved through various methods. A common approach involves the reaction of a benzonitrile (B105546) with hydroxylamine (B1172632) hydrochloride. google.compatsnap.com This reaction proceeds via an addition mechanism to form the benzamidoxime. Another synthetic route involves the N-hydroxylation of benzamidines, a metabolic process that can occur in biological systems. researchgate.net
Historical Development and Current Trends in Research on 4-Dimethylamino-N-hydroxy-benzamidine
The synthesis of benzamidine derivatives has a long history, with classical methods such as the Pinner reaction, which involves the alcoholysis and ammonolysis of nitriles, being well-established. google.com The development of N-hydroxy-benzamidines as a distinct class of compounds gained traction with the broader interest in hydroxylamine derivatives in medicinal chemistry.
Specific research on this compound (CAS Number: 68451-71-8) is not extensively documented in publicly available literature. chemicalbook.comgrowingscience.com However, its chemical structure, featuring a 4-dimethylamino substitution on the benzene (B151609) ring and an N-hydroxy-amidine group, places it within a class of compounds with potential biological activity. The dimethylamino group is a common substituent in pharmacologically active molecules, often modulating properties such as solubility, basicity, and receptor binding.
While detailed research findings on this compound are scarce, its synthesis can be inferred from general methods for preparing N-hydroxy-benzamidines. A plausible synthetic route would involve the reaction of 4-(dimethylamino)benzonitrile (B74231) with hydroxylamine.
Current research on related N-hydroxy-benzamidine and N-hydroxy-benzamide derivatives is focused on their potential as therapeutic agents. For example, novel N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives have been designed and synthesized as histone deacetylase (HDAC) inhibitors, with some showing promising antiproliferative activity against cancer cell lines. nih.gov The synthesis of various benzamidine derivatives containing 1,2,3-triazole moieties has also been explored for their potential antifungal activities. nih.gov These trends suggest that N-hydroxy-benzamidines, including this compound, represent a chemical space that warrants further investigation for novel biological activities.
Structure
3D Structure
Properties
IUPAC Name |
4-(dimethylamino)-N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-12(2)8-5-3-7(4-6-8)9(10)11-13/h3-6,13H,1-2H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVACMKNLOCQRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70988104 | |
| Record name | 4-(Dimethylamino)-N'-hydroxybenzene-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70988104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184778-32-3, 68451-71-8 | |
| Record name | Benzenecarboximidamide, 4-(dimethylamino)-N′-hydroxy-, (Z)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=184778-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Dimethylamino)-N'-hydroxybenzene-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70988104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Dimethylamino N Hydroxy Benzamidine and Analogues
Established Synthetic Pathways for N-Hydroxy-Benzamidines
The conversion of benzonitrile (B105546) derivatives to their corresponding N-hydroxy-benzamidines is a cornerstone of amidoxime synthesis. This transformation is most commonly achieved through the reaction with hydroxylamine (B1172632) or its salts.
Synthesis from Benzonitrile Precursors
The foundational approach for synthesizing N-hydroxy-benzamidines involves the direct reaction of a benzonitrile derivative with a hydroxylamine reagent. In the case of 4-Dimethylamino-N-hydroxy-benzamidine, the starting material is 4-dimethylaminobenzonitrile. This precursor already contains the required dimethylamino group at the desired position on the aromatic ring. The core of the synthesis is the addition of hydroxylamine to the carbon-nitrogen triple bond of the nitrile group.
A general representation of this reaction is as follows:
Caption: General reaction scheme for the synthesis of N-hydroxy-benzamidines from benzonitrile precursors.
Employment of Hydroxylamine Hydrochloride in Amidoxime Formation
A widely used and practical method for this synthesis employs hydroxylamine hydrochloride (NH₂OH·HCl). The reaction is typically carried out in the presence of a base to liberate the free hydroxylamine, which then acts as the nucleophile. The choice of base and solvent system can significantly influence the reaction rate and yield. Common bases include sodium carbonate, potassium carbonate, and organic bases such as triethylamine. The reaction is often performed in a protic solvent like ethanol or methanol, and in some cases, water.
The general mechanism involves the nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbon of the nitrile group. This is followed by proton transfer steps to yield the final N-hydroxy-benzamidine product.
Strategies for Regiospecific Introduction of the 4-Dimethylamino Moiety
The synthesis of this compound relies on the regioselective placement of the dimethylamino group at the para-position of the benzene (B151609) ring. This is typically achieved by starting the synthesis with a precursor that already contains this substituent in the correct location. The most common precursor for this purpose is 4-dimethylaminobenzonitrile.
The synthesis of 4-dimethylaminobenzonitrile can be accomplished through various established organic reactions. One common method is the cyanation of a correspondingly substituted aniline derivative. For instance, N,N-dimethyl-p-phenylenediamine can be converted to 4-dimethylaminobenzonitrile through a Sandmeyer reaction, which involves diazotization followed by reaction with a cyanide salt, typically cuprous cyanide.
Another approach involves the direct dimethylation of 4-aminobenzonitrile. This can be achieved using various methylating agents, such as dimethyl sulfate or methyl iodide, in the presence of a suitable base. Careful control of the reaction conditions is necessary to ensure selective N,N-dimethylation without side reactions.
Advanced Synthetic Techniques and Reaction Optimization
To improve the efficiency, yield, and environmental friendliness of N-hydroxy-benzamidine synthesis, several advanced techniques and optimization strategies have been explored. One notable advancement is the application of "green chemistry" principles. Research has shown that the reaction of nitriles with hydroxylamine hydrochloride can be effectively carried out in water using an organic base like triethylamine. This method offers advantages such as milder reaction conditions, easier work-up procedures, and the avoidance of hazardous organic solvents.
Optimization studies often focus on several key parameters:
Base: The choice and stoichiometry of the base are critical. While inorganic bases are effective, organic bases can sometimes offer better solubility and milder conditions.
Solvent: While traditional methods use alcohols, the use of water as a solvent is a significant step towards a more sustainable process.
Temperature: The reaction is often carried out at room temperature or with gentle heating to accelerate the reaction rate without promoting side reactions.
Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) allows for the determination of the optimal reaction time to maximize yield and minimize byproduct formation.
Microwave-assisted synthesis is another advanced technique that has been applied to accelerate organic reactions. The use of microwave irradiation can significantly reduce reaction times for the formation of amidoximes from nitriles, often leading to higher yields and cleaner reaction profiles.
Spectroscopic and Chromatographic Characterization in Synthetic Validation
The successful synthesis of this compound must be confirmed through rigorous characterization using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is crucial for confirming the presence of the various protons in the molecule. Expected signals would include those for the aromatic protons, the N-methyl protons of the dimethylamino group, and the protons of the N-hydroxy and amino groups of the amidoxime moiety. The integration of these signals should correspond to the number of protons in each environment.
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Distinct signals are expected for the aromatic carbons, the methyl carbons of the dimethylamino group, and the carbon of the C=NOH group.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule. Key vibrational bands to look for include:
O-H stretching of the hydroxyl group.
N-H stretching of the amino group.
C=N stretching of the imine group.
C-N stretching of the dimethylamino group.
Aromatic C-H and C=C stretching vibrations.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized compound and for monitoring the progress of the reaction. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), can be developed to separate the product from any starting materials or byproducts. The retention time of the main peak under specific chromatographic conditions is a characteristic of the compound.
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the reaction progress and for preliminary purity assessment. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of the starting material and the appearance of the product can be visualized, often under UV light.
Derivatization Strategies and Applications of N Hydroxy Benzamidines in Organic Synthesis
N-Hydroxy-Benzamidines as Key Intermediates for Heterocyclic Systems
The inherent reactivity of the N-hydroxy-amidine functional group makes it a powerful tool for the construction of various heterocyclic rings. The presence of both nucleophilic nitrogen and oxygen atoms allows for cyclization reactions with a range of electrophilic partners.
Synthesis of 1,2,4-Oxadiazole (B8745197) Derivatives via N-Hydroxy-Benzamidines
One of the most well-established applications of N-hydroxy-benzamidines is in the synthesis of 1,2,4-oxadiazole derivatives. This is typically achieved through the reaction of the N-hydroxy-benzamidine with an acylating agent, followed by a cyclodehydration step. The 4-dimethylamino group in 4-Dimethylamino-N-hydroxy-benzamidine acts as a strong electron-donating group, which can influence the reactivity of the N-hydroxy-amidine moiety and the subsequent properties of the resulting oxadiazole.
The general synthesis of this compound starts from 4-(dimethylamino)benzonitrile (B74231), which is reacted with hydroxylamine (B1172632) to form the corresponding N-hydroxy-benzamidine. nih.gov This intermediate can then be reacted with various acylating agents such as acyl chlorides or anhydrides to yield the O-acylamidoxime, which upon heating or treatment with a base, undergoes cyclization to the 3,5-disubstituted 1,2,4-oxadiazole. nih.gov One-pot procedures have also been developed, where the N-hydroxy-benzamidine is generated in situ and directly reacted with the acylating agent without isolation. rsc.org
For instance, the reaction of this compound with chloroacetyl chloride would yield 3-(4-(dimethylamino)phenyl)-5-(chloromethyl)-1,2,4-oxadiazole. This intermediate can be further functionalized by reacting the chloromethyl group with various nucleophiles, such as phenols, to generate a library of diverse 1,2,4-oxadiazole derivatives. ijpcbs.com
| Acylating Agent | Resulting 1,2,4-Oxadiazole Derivative | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| Acetyl Chloride | 5-Methyl-3-(4-(dimethylamino)phenyl)-1,2,4-oxadiazole | Pyridine, reflux | Good | nih.gov |
| Benzoyl Chloride | 5-Phenyl-3-(4-(dimethylamino)phenyl)-1,2,4-oxadiazole | Triethylamine, DCM, rt | High | nih.gov |
Exploration of Other Fused or Spirocyclic Systems
Beyond the well-trodden path to 1,2,4-oxadiazoles, N-hydroxy-benzamidines are valuable precursors for other more complex heterocyclic systems. The bifunctional nature of the N-hydroxy-amidine moiety allows for its participation in cyclocondensation reactions with various bifunctional electrophiles, leading to the formation of fused heterocyclic systems.
For example, N-hydroxy-benzamidines can react with α,β-unsaturated ketones to form pyrimidine (B1678525) N-oxides. Furthermore, the reaction of N-hydroxy-benzamidines with ortho-aminoaryl ketones can lead to the formation of quinazoline (B50416) 3-oxides. nih.gov The synthesis of quinazoline N-oxides from (E)-N-(2-(1-(hydroxyimino)ethyl)phenyl)acetamide and hydroxylamine hydrochloride has been reported to proceed via an intramolecular cyclocondensation. nih.gov While specific examples starting from this compound are not extensively documented, the general reactivity pattern suggests its potential as a building block for analogous fused heterocycles.
The synthesis of spirocyclic compounds incorporating the oxadiazole or related heterocyclic cores represents another frontier. While the direct synthesis of spiro compounds from N-hydroxy-benzamidines is not a widely explored area, the potential exists for intramolecular reactions of appropriately substituted N-hydroxy-benzamidine derivatives. For instance, an N-hydroxy-benzamidine bearing a tethered electrophilic center could undergo an intramolecular cyclization to form a spirocyclic system. The synthesis of spiro[benzo[d] ijpcbs.comnih.govoxazine-4,4'-isoquinoline]s has been achieved through a [4+1+1] annulation of N-aryl amidines with diazo homophthalimides, suggesting that amidine-type structures are amenable to the construction of spirocycles. researchgate.net
Functionalization of the Amidine and Benzene (B151609) Moieties
The this compound molecule offers multiple sites for further functionalization, allowing for the fine-tuning of its properties and the creation of a diverse library of derivatives.
The amidine moiety itself can be a target for derivatization. Selective N-alkylation of the amidine nitrogen atoms can be achieved under specific conditions, potentially leading to quaternary ammonium (B1175870) salts or N-alkylated amidine derivatives with altered reactivity and biological profiles. rsc.orgnih.gov The hydroxyl group of the N-hydroxy-amidine can also be functionalized, for example, through etherification or esterification, although this can compete with reactions at the amidine nitrogens.
The benzene ring, activated by the strong electron-donating dimethylamino group, is susceptible to electrophilic aromatic substitution reactions. nih.gov This allows for the introduction of additional functional groups onto the aromatic core, further expanding the chemical space accessible from this starting material. For instance, halogenation, nitration, or Friedel-Crafts acylation could be employed to introduce new substituents at the ortho positions to the dimethylamino group. However, the conditions for these reactions would need to be carefully controlled to avoid side reactions involving the N-hydroxy-amidine moiety.
Chemo- and Regioselectivity in Derivatization Reactions
The presence of multiple nucleophilic centers in this compound—the two nitrogen atoms of the amidine and the oxygen of the hydroxylamine—presents challenges and opportunities in terms of chemo- and regioselectivity during derivatization reactions.
In acylation reactions, for example, there is a competition between O-acylation of the hydroxyl group and N-acylation of the amidine nitrogen. The outcome of this competition is often dependent on the reaction conditions. Generally, O-acylation is favored under kinetic control at lower temperatures, while N-acylation can become more prevalent under thermodynamic control or with specific acylating agents and bases. nih.gov The initial O-acylation is a key step in the synthesis of 1,2,4-oxadiazoles, as the O-acylamidoxime is the direct precursor to the cyclized product.
The electron-donating nature of the 4-dimethylamino group is expected to increase the nucleophilicity of the entire N-hydroxy-amidine system. This activating effect can influence the rate and selectivity of derivatization reactions. For instance, the increased electron density on the benzene ring could make it more susceptible to electrophilic attack, potentially competing with reactions at the N-hydroxy-amidine moiety. Careful choice of reagents and reaction conditions is therefore crucial to achieve the desired chemo- and regioselectivity in the derivatization of this compound.
| Reaction Type | Influencing Factors | Observed Selectivity | Reference |
|---|---|---|---|
| Acylation | Temperature, Base, Acylating Agent | O-acylation (kinetic) vs. N-acylation (thermodynamic) | nih.gov |
| Alkylation | Alkylation Agent, Base, Solvent | N-alkylation vs. O-alkylation | rsc.orgnih.gov |
| Electrophilic Aromatic Substitution | Activating/Deactivating nature of the amidine group, Reaction Conditions | Ortho/para-directing effects of the dimethylamino group | nih.gov |
Biological Activities of Benzamidine and N Hydroxy Benzamidine Derivatives
Enzyme Inhibition Profiles
Benzamidine (B55565) and its derivatives are a well-established class of compounds known for their significant inhibitory effects on various enzymes, particularly serine proteases. The structural motif of the benzamidine scaffold allows for competitive and reversible binding to the active sites of these enzymes.
Inhibition of Serine Proteases (e.g., Trypsin, Urokinase-type Plasminogen Activator, Factor Xa, Tryptase, Thrombin) by Benzamidine Scaffolds
Benzamidine and its derivatives are recognized as competitive inhibitors of a wide range of serine proteases, which are crucial in physiological processes such as digestion, blood coagulation, and tissue remodeling. nanobioletters.comwikipedia.org These compounds function by reversibly binding to the active site of the proteases. wikipedia.org The positively charged amidinium group of the benzamidine moiety interacts with the negatively charged aspartate residue in the S1 pocket of trypsin-like serine proteases, mimicking the side chain of arginine or lysine substrates. ebi.ac.uk
This inhibitory action is not uniform across all serine proteases, and the specific substitutions on the benzamidine ring can significantly influence the potency and selectivity of inhibition. nanobioletters.com For instance, certain benzamidine derivatives have shown varying inhibitory activities (Ki-values) against enzymes like trypsin, plasmin, thrombin, and factor Xa. nanobioletters.com The differences in the structure-activity relationships among these enzymes suggest variations in the architecture of their primary and secondary binding sites. nanobioletters.com
Pentamidine, a bivalent benzamidine, is a notable example that acts as a competitive inhibitor of serine proteases involved in blood coagulation and fibrinolysis, including plasmin and factor Xa. nih.gov The inhibitory constants (Ki) of various benzamidine derivatives against different serine proteases highlight these differences in potency. For example, pentamidine is a more potent inhibitor of plasmin, tPA, and thrombin compared to other benzamidine derivatives like AMB. nih.gov
| Compound | Target Enzyme | Inhibition Constant (Ki) |
|---|---|---|
| Benzamidine | Trypsin | 10 - 40 µM ebi.ac.uk |
| Benzamidine | Plasmin | 10 - 40 µM ebi.ac.uk |
| Benzamidine | Thrombin | 10 - 40 µM ebi.ac.uk |
| Pentamidine | Plasmin | 2.1 ± 0.8 µM nih.gov |
| Pentamidine | tPA | 43 ± 9.7 µM nih.gov |
| Pentamidine | Thrombin | 4.5 ± 2.3 µM nih.gov |
| AMB | Plasmin | 1074 ± 19 µM nih.gov |
| AMB | tPA | 5209 ± 161 µM nih.gov |
| AMB | Thrombin | 344 ± 33 µM nih.gov |
Broad-Spectrum Enzyme Modulatory Effects of Benzamidine Derivatives
The modulatory effects of benzamidine derivatives extend beyond serine proteases. While their primary and most studied activity is the inhibition of trypsin-like enzymes, the structural scaffold has been explored for its interaction with other enzyme classes. Research into novel benzamidine analogues continues to uncover a wider range of biological targets. This includes investigations into their potential as inhibitors of other enzyme systems, although this is a less explored area compared to their well-documented role as serine protease inhibitors.
Antimicrobial Efficacy of Benzamidine Derivatives
Benzamidine derivatives have demonstrated notable antimicrobial properties against a variety of pathogenic microorganisms. Their mechanism of action can be multifaceted, involving both enzyme inhibition and other cellular interactions.
Evaluation Against Specific Bacterial Pathogens (e.g., Porphyromonas gingivalis)
A significant area of research has been the evaluation of benzamidine derivatives against the periodontopathogenic bacterium Porphyromonas gingivalis. This bacterium is a key etiologic agent in chronic periodontitis. Benzamidine-type compounds have been shown to inhibit the activity of arginine-specific cysteine proteinases, known as gingipains (HRgpA and RgpB), which are major virulence factors of P. gingivalis. chemimpex.com
In addition to inhibiting these crucial enzymes, benzamidine derivatives can also hinder the in vitro growth of this bacterium. chemimpex.com Interestingly, the growth-inhibitory effect does not always correlate directly with the potency of gingipain inhibition. For example, pentamidine, which is a less potent gingipain inhibitor compared to 2,6-bis-(4-amidinobenzyl)-cyclohexanone (ACH), exhibits more effective growth inhibition of P. gingivalis. chemimpex.com This suggests that benzamidine derivatives may have multiple targets within the bacterial cell.
Novel benzamidine analogues have been synthesized and tested for their antimicrobial activity against P. gingivalis, with some exhibiting significant efficacy with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 250 µg/mL. nih.gov
| Compound Class | Target Pathogen | Observed Effect | MIC Value |
|---|---|---|---|
| Benzamidine Derivatives | Porphyromonas gingivalis | Inhibition of gingipains (HRgpA and RgpB) chemimpex.com | Not specified |
| Benzamidine Derivatives | Porphyromonas gingivalis | Inhibition of in vitro growth chemimpex.com | Not specified |
| Novel Benzamidine Analogues | Porphyromonas gingivalis | Antimicrobial activity | 31.25-250 µg/mL nih.gov |
Investigation of Antimicrobial Mechanisms
The antimicrobial mechanisms of benzamidine derivatives appear to be complex. While the inhibition of essential proteases like gingipains in P. gingivalis is a key factor in reducing virulence, it may not be the sole mechanism for the observed bactericidal or bacteriostatic effects. chemimpex.com
Studies using affinity chromatography with a benzamidine-Sepharose column have identified other potential protein targets in P. gingivalis. Besides HRgpA and RgpB, the heat-shock protein GroEL has been identified as another ligand for benzamidine. chemimpex.com Exposure of P. gingivalis to benzamidine-derived compounds led to a significant increase in the expression of GroEL at both the mRNA and protein levels. chemimpex.com This interaction with GroEL, a molecular chaperone, suggests a broader impact on bacterial protein folding and stress response pathways.
The ability of these compounds to reduce the lethality of P. gingivalis in infection models, even by weaker gingipain inhibitors like pentamidine, further supports the hypothesis of multiple mechanisms of action that may include interactions with proteins like GroEL. chemimpex.com
Anti-inflammatory Properties of N-Hydroxy-Benzamidine Derived Structures (e.g., 1,2,4-Oxadiazole (B8745197) Derivatives)
While direct studies on the anti-inflammatory properties of 4-Dimethylamino-N-hydroxy-benzamidine are limited, the broader class of N-hydroxy-benzamidine derivatives and their related heterocyclic structures, such as 1,2,4-oxadiazoles, have been investigated for their anti-inflammatory potential. The N-hydroxy-benzamidine moiety can serve as a precursor for the synthesis of 1,2,4-oxadiazole rings, which are present in various biologically active molecules. labshake.com
The 1,2,4-oxadiazole nucleus is considered a bioisosteric equivalent of ester and amide groups and has been incorporated into compounds with a wide range of pharmacological activities, including anti-inflammatory effects. nih.gov Research has shown that some benzamide (B126) and nicotinamide derivatives can exert anti-inflammatory effects by inhibiting the production of tumor necrosis factor-alpha (TNF-α) and modulating the NF-κB signaling pathway. mdpi.com Although these are not direct N-hydroxy-benzamidine derivatives, they highlight the potential for benzamide-related structures to influence inflammatory processes.
The anti-inflammatory activity of N-hydroxy-benzamide derivatives has been demonstrated through their ability to inhibit proteases involved in inflammation. For example, certain N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown superior efficiency in inhibiting trypsin activity compared to acetylsalicylic acid.
Ion Channel Modulatory Activities (e.g., Sodium Channel Blockers)
Ion channels are crucial membrane proteins that regulate the flow of ions across cellular membranes, playing a fundamental role in the physiological functions of excitable cells, such as neurons and cardiomyocytes. The modulation of these channels, particularly voltage-gated sodium channels, is a key mechanism of action for a variety of therapeutic agents.
Currently, there is a lack of specific published research detailing the ion channel modulatory activities of this compound or closely related N-hydroxy-benzamidine derivatives. However, the broader landscape of small molecules targeting ion channels is well-established. Sodium channel blockers, for instance, are a class of drugs that inhibit the conduction of sodium ions (Na+) through these channels. This action slows the rate of depolarization of the cell membrane, reduces cell excitability, and decreases conduction velocity.
These agents are classified based on their effects on the cardiac action potential and are used in the treatment of cardiac arrhythmias. They are also utilized as local anesthetics and anticonvulsants. The human voltage-gated sodium channel Nav1.5 (hNav1.5/SCN5A) is a critical player in the initiation and propagation of action potentials in the heart muscle. mdpi.com Drug-induced blockade of the current generated by this channel (INa) can lead to significant changes in cardiac electrophysiology. mdpi.com
While direct evidence is wanting for N-hydroxy-benzamidine derivatives, the diverse chemical structures capable of modulating sodium channels suggest that this class of compounds could potentially interact with these targets. Further research would be necessary to explore this possibility and to determine if derivatives like this compound could be developed as modulators of ion channels for therapeutic purposes.
Anticancer Potential via Specific Target Interactions (General Benzamide/Benzamidine Scaffolds)
The benzamide and benzamidine scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets, making them a fertile ground for the development of novel anticancer agents. While specific studies on the anticancer potential of this compound are not available, extensive research on related derivatives highlights several mechanisms through which these scaffolds exert their antitumor effects.
One emerging strategy in cancer immunotherapy is the inhibition of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction. A series of novel benzamide derivatives have been designed and evaluated as inhibitors of this pathway. One of the most potent compounds, D2, exhibited an IC50 of 16.17 nM, demonstrating its potential to activate antitumor immunity. mdpi.com
Benzimidazole (B57391) derivatives, which share structural similarities with benzamidines, have also shown significant anticancer activity. Their mechanism of action is diverse and can involve the induction of apoptosis, blockade of cell cycle progression, and inhibition of key enzymes like topoisomerases and various kinases. nanobioletters.com For example, some thienylbenzamidine derivatives have shown potent anticancer activity against a panel of 60 cancer cell lines, with median growth inhibition (GI50) values below 2 μM. nih.gov
Furthermore, a novel resveratrol analog, N-hydroxy-N′-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine (a hydroxy-benzamidine derivative), has been shown to inhibit ribonucleotide reductase in HL-60 human promyelocytic leukemia cells, highlighting a specific enzymatic target for this class of compounds. mdpi.com
Other mechanisms of action for benzamide derivatives include:
Tubulin Inhibition: Targeting the colchicine binding site on tubulin is a promising strategy. An orally active tubulin inhibitor, compound 48, was identified from a series of benzamide derivatives and showed significant antiproliferative activities against various cancer cell lines. nih.gov
Inhibition of ABCG2 Transporter: The benzamide derivative, VKNG-2, has been shown to reverse multidrug resistance in colon cancer cell lines by inhibiting the ABCG2 transporter, thereby restoring the efficacy of chemotherapeutic drugs. acs.org
Cell Cycle Arrest: Novel piperazine-based benzamide derivatives have demonstrated potential as anti-glioblastoma agents by inhibiting cell proliferation and inducing cell cycle arrest.
| Compound/Derivative Class | Target/Mechanism | Cancer Type/Cell Line | Observed Activity (e.g., IC50, GI50) |
|---|---|---|---|
| Benzamide Derivative (D2) | PD-1/PD-L1 Inhibition | General Cancer Immunotherapy | IC50 = 16.17 nM |
| Thienylbenzamidine Derivatives | Topoisomerase II Inhibition, Apoptosis Induction | Leukemia (SR), Renal Cancer | Median GI50 < 2 μM |
| N-hydroxy-N′-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine | Ribonucleotide Reductase Inhibition | Promyelocytic Leukemia (HL-60) | Synergistic antitumor activity with arabinofuranosylcytosine |
| Benzamide Derivative (Compound 48) | Tubulin Polymerization Inhibition | Various cancer cell lines | Significant antiproliferative activities |
| Piperazine-based Benzamide (L19) | Inhibition of p16INK4a-CDK4/6-pRb pathway | Glioblastoma (C6, U87-MG, U251) | IC50 = 0.15 μM, 0.29 μM, 1.25 μM respectively |
Emerging Pharmacological Applications
Beyond their anticancer potential, derivatives of benzamidine and N-hydroxy-benzamidine are being explored for a variety of other pharmacological applications. The versatility of these chemical scaffolds allows for their modification to target different biological pathways, opening up new therapeutic avenues.
Anti-inflammatory Activity: Recent studies have highlighted the anti-inflammatory properties of benzamide and its derivatives. These compounds can inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) by targeting the transcription factor NF-κB. nih.gov For instance, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated superior efficiency in inhibiting trypsin activity, a process linked to inflammation, with IC50 values significantly lower than that of acetylsalicylic acid. mdpi.com
Neurodegenerative Diseases: The benzamide scaffold is also being investigated for its potential in treating neurodegenerative disorders like Alzheimer's disease. A novel class of benzamide-hydroxypyridinone derivatives has been designed as multi-targeting agents. These compounds exhibit potent inhibition of Monoamine oxidase B (MAO-B), an enzyme implicated in the progression of Alzheimer's, and also possess excellent iron-chelating properties. nih.gov One such derivative, compound 8g, showed a selective MAO-B inhibitory activity with an IC50 of 68.4 nM. nih.gov Furthermore, N-benzyl benzamide derivatives have been identified as selective sub-nanomolar inhibitors of butyrylcholinesterase (BChE), another key enzyme in Alzheimer's pathology, and have shown neuroprotective effects. nih.gov
Enzyme Inhibition: The ability of benzamidine and its derivatives to act as enzyme inhibitors is a cornerstone of their pharmacological activity. They are known to inhibit serine proteases, such as thrombin and trypsin. More recently, novel benzenesulfonamides carrying a benzamide moiety have been synthesized and shown to be effective inhibitors of carbonic anhydrase and acetylcholinesterase, enzymes relevant to a range of diseases. nih.gov
Nitroxyl (HNO) Generation: N-hydroxybenzenecarboximidic acid derivatives, which are structurally related to N-hydroxy-benzamidines, have been identified as a new class of prodrugs that can generate nitroxyl (HNO). nih.gov Nitroxyl has shown potential therapeutic effects in the cardiovascular system, suggesting another emerging application for this chemical class. nih.gov
The ongoing research into these diverse pharmacological activities underscores the therapeutic potential of benzamidine and N-hydroxy-benzamidine derivatives. While specific data for this compound is yet to be reported, the findings for related compounds provide a strong rationale for its further investigation across these and other emerging therapeutic areas.
Mechanistic Investigations and Molecular Interactions of Benzamidine Derivatives
Elucidation of Enzyme Inhibition Kinetics and Binding Modes
General benzamidine (B55565) derivatives are recognized as inhibitors of serine proteases, such as trypsin, thrombin, and plasmin. nih.govebi.ac.uk The mechanism of inhibition is typically reversible and competitive, where the benzamidine molecule binds to the active site of the enzyme. ebi.ac.uk This interaction is often guided by the positively charged amidino group, which can interact with negatively charged residues, like aspartate, in the enzyme's specificity pocket. ebi.ac.uk
For instance, studies on a series of substituted benzamidines have shown that their inhibitory activity against human serine proteases is influenced by the physicochemical properties of their substituent groups. nih.gov The binding of these inhibitors to enzymes like plasmin and C1s was found to be affected by electron-donating properties and the hydrophobicity of the substituents. nih.gov In the case of thrombin, the interaction was primarily influenced by hydrophobicity. nih.gov
It is important to reiterate that these findings pertain to other benzamidine compounds and not specifically to 4-Dimethylamino-N-hydroxy-benzamidine.
Molecular Basis of Antimicrobial Activity
Research into the antimicrobial properties of various benzamidine and N-hydroxy-benzamide derivatives has been conducted, although specific data for this compound is absent. For example, novel synthesized benzamidine derivatives have demonstrated antimicrobial potential against pathogens that trigger periodontitis. nih.gov Similarly, certain N-hydroxy-benzamide derivatives have shown activity against Gram-positive bacteria. nih.gov The proposed mechanisms often involve the disruption of essential cellular processes in bacteria. However, without direct experimental evidence, the antimicrobial potential of this compound remains speculative.
Influence on Cellular Pathways and Signaling Cascades
Information regarding the influence of this compound on cellular pathways and signaling cascades is not available in the current body of scientific literature. Research on other N-hydroxy-benzamide derivatives has shown that they can act as histone deacetylase (HDAC) inhibitors. nih.govdrugbank.com For example, a series of N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives were found to inhibit HDACs and induce cell-cycle arrest. nih.gov Another related compound, 4-(dimethylamino)-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide, is also identified as a histone deacetylase inhibitor. drugbank.com These findings suggest a potential mechanism for influencing gene expression and cellular processes, but direct evidence for this compound is lacking.
Structure Activity Relationship Sar Studies for Benzamidine and N Hydroxy Benzamidine Derivatives
Impact of Substituent Modifications on Biological Potency and Selectivity
The biological activity of benzamidine (B55565) and N-hydroxy-benzamidine derivatives can be finely tuned by strategic modifications of their substituents. These modifications can alter the electronic, steric, and hydrophobic properties of the molecule, thereby influencing its interaction with the target protein.
Role of the 4-Dimethylamino Group in Modulating Activity
The 4-dimethylamino group, a strong electron-donating group, can significantly modulate the biological activity of aromatic compounds. In the context of benzamidine derivatives, the positioning of such a group is critical. For instance, in a study of chalcone (B49325) derivatives, a strong electron-donating group like the 4-dimethylamino group on the B ring was found to result in the weakest inhibition of nitric oxide (NO) production. nih.gov This was attributed to the potential of the 4-dimethylamino group to decrease the stability of a glutathione (B108866) (GSH) adduct by weakening the C-S bond strength through the movement of an electron pair via the aromatic ring. nih.gov
In a separate investigation focused on benzamide (B126) and picolinamide (B142947) derivatives, the substitution pattern of a dimethylamine (B145610) side chain was shown to markedly influence the inhibitory activity and selectivity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net This highlights the importance of the precise location of the dimethylamino group in determining the pharmacological outcome. While direct studies on 4-Dimethylamino-N-hydroxy-benzamidine are limited, these findings from related structures suggest that the 4-dimethylamino moiety likely plays a significant role in defining its interaction with biological targets, potentially by influencing the electronic environment of the benzamidine core.
| Compound Class | Effect of 4-Dimethylamino Group | Reference |
| Chalcone Derivatives | Weakest inhibition of NO production | nih.gov |
| Benzamide/Picolinamide Derivatives | Markedly influenced inhibitory activity and selectivity against AChE and BChE | researchgate.net |
Significance of the N-Hydroxyl Functionality in Molecular Recognition
The N-hydroxyl group is a key feature in many biologically active compounds, particularly in the design of enzyme inhibitors. This functionality can act as a hydrogen bond donor and acceptor, and it can also chelate metal ions present in the active site of metalloenzymes. In the context of N-hydroxy-benzamidine derivatives, the N-hydroxyl group is crucial for molecular recognition and binding to target enzymes. For example, N-hydroxy-benzamidines are known to be effective inhibitors of ribonucleotide reductase, where the N-hydroxy group is thought to interact with the enzyme's active site.
While specific molecular recognition studies on this compound are not extensively documented in the provided search results, the general importance of the N-hydroxyl functionality is well-established. This group enhances the acidity of the amidine proton, which can be critical for forming strong interactions with the target protein.
Effects of Linker Chains and Peripheral Substituents
The nature and length of linker chains, as well as the presence of other peripheral substituents, are critical determinants of the biological activity of benzamidine derivatives. In a study of benzimidazole (B57391) derivatives, the length of the linker between a carboxyl group and the C2 position of the benzimidazole scaffold was found to be inversely related to the anti-inflammatory activity. mdpi.com Furthermore, the substitution of a benzyl (B1604629) group at the 1-position enhanced the anti-inflammatory action. mdpi.com
For a series of 52 benzamidine derivatives evaluated as acrosin inhibitors, all compounds were more potent than the parent benzamidine. nih.gov This indicates that the addition of various peripheral substituents significantly enhances inhibitory activity. nih.gov Although all derivatives were effective, structural specificity was observed within homologous groups of compounds, underscoring the importance of the specific nature of these substituents. nih.gov This information is valuable for the rational design of more potent and selective inhibitors. nih.gov
Bioisosteric Replacement Strategies
Bioisosteric replacement is a powerful strategy in drug design, where a functional group in a lead compound is replaced by another group with similar physical and chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties.
1,2,4-Oxadiazole (B8745197) as a Carboxylic Acid or Carboxamide Bioisostere in N-Hydroxy-Benzamidine Derived Structures
The 1,2,4-oxadiazole ring is a well-recognized bioisostere for both carboxylic acids and carboxamides. nih.gov This is because it is resistant to hydrolysis, which can be a metabolic liability for ester and amide groups. nih.gov The replacement of a carboxylic acid or carboxamide with a 1,2,4-oxadiazole can lead to compounds with improved stability and potentially enhanced biological activity. nih.gov
In the context of designing novel compounds, a series of benzamides containing a 1,2,4-oxadiazole moiety were synthesized and showed promising fungicidal activities. nih.gov This demonstrates the successful application of this bioisosteric replacement strategy. While the direct application to N-hydroxy-benzamidine structures was not detailed in the search results, the principle is highly relevant for the future design of more stable and effective analogues of this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. archivepp.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. archivepp.com
Several QSAR studies have been conducted on benzamidine derivatives. For example, a QSAR model was developed for a series of benzamidine derivatives as antimalarial agents, which could be used to predict the activity of new compounds. archivepp.com Another study focused on developing a QSAR model for benzamidine derivatives as inhibitors of thrombin. researchgate.net More broadly, 3D-QSAR studies have been performed on N-(2-aminophenyl)-benzamide derivatives as HDAC2 inhibitors, demonstrating the utility of this approach in understanding the structural requirements for potent inhibition. researchgate.net
While a specific QSAR model for this compound was not identified, the existing models for related benzamidine derivatives provide a valuable framework for the future development of predictive models for this class of compounds. Such models would be instrumental in the rational design and optimization of novel derivatives with enhanced biological activity.
| QSAR Study Focus | Key Findings | Reference |
| Benzamidine derivatives as antimalarial agents | Developed a predictive model for compound activity. | archivepp.com |
| Benzamidine derivatives as thrombin inhibitors | Established a QSAR model for inhibitory activity. | researchgate.net |
| N-(2-aminophenyl)-benzamide derivatives as HDAC2 inhibitors | 3D-QSAR model provided insights for rational drug design. | researchgate.net |
| Benzylidene hydrazine (B178648) benzamide derivatives as anticancer agents | Developed a QSAR equation to guide the design of new chemical structures. | jppres.com |
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing critical information about binding affinity and interaction patterns at the atomic level. walshmedicalmedia.comyoutube.com For benzamidine (B55565) derivatives, which are well-known inhibitors of serine proteases like trypsin and thrombin, docking studies are instrumental in elucidating their mechanism of inhibition. nih.govnih.gov
In a typical docking simulation, the benzamidine moiety of a ligand like 4-Dimethylamino-N-hydroxy-benzamidine would be expected to anchor within the S1 specificity pocket of a serine protease. This pocket characteristically contains a negatively charged residue, such as Aspartate 189 (Asp189) in trypsin, which forms a strong salt bridge with the positively charged amidinium group. The dimethylamino group at the 4-position and the N-hydroxy functionality would be positioned to form additional interactions with surrounding residues, potentially enhancing binding affinity and selectivity.
Studies on similar benzamide (B126) derivatives have successfully used docking to screen libraries of compounds and predict their binding energies. scialert.netscialert.netresearchgate.net For instance, in a study of benzamide derivatives targeting Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), docking simulations identified a candidate with a low docking energy of -4.82 kcal/mol, which was validated by the formation of hydrogen bonds with the target protein. scialert.netscialert.net The process involves preparing the 3D structures of both the ligand and the protein and using scoring functions to evaluate the most stable binding poses. walshmedicalmedia.commdpi.com
| Target Protein | Key Interacting Residues (Predicted) | Predicted Interaction Type | Docking Score (Illustrative) |
| Trypsin | Asp189, Gly219, Ser195 | Salt bridge, Hydrogen bonds | -7.5 kcal/mol |
| Thrombin | Asp189, Gly219, Trp60D | Salt bridge, Hydrogen bonds, Hydrophobic | -8.2 kcal/mol |
| Factor Xa | Asp189, Ser195, Tyr228 | Salt bridge, Hydrogen bonds, π-π stacking | -8.5 kcal/mol |
This table is illustrative, based on docking studies of similar benzamidine inhibitors against serine proteases. The scores represent typical binding energy values where lower values indicate stronger binding.
Quantum Chemical Calculations (e.g., Density Functional Theory, Natural Bonding Orbital Analysis) for Electronic Properties and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. researchgate.net For this compound, DFT can be used to calculate fundamental properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. wustl.edu These calculations help in understanding the molecule's stability and sites susceptible to electrophilic or nucleophilic attack. nih.gov
Natural Bonding Orbital (NBO) analysis is another powerful technique used to study charge transfer interactions and hyperconjugation within a molecule. wikipedia.orgrsc.org NBO analysis translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with classical Lewis structures. wisc.edu This method can quantify the stabilizing interactions, such as the delocalization of a lone pair from the N-hydroxy group or the dimethylamino nitrogen into the aromatic ring's π-system. researchgate.net For instance, analysis of the anomeric effect in other systems has shown that hyperconjugation, as detailed by NBO, plays a dominant role. rsc.org
| Calculated Parameter | Predicted Value (Illustrative) | Significance |
| HOMO Energy | -5.8 eV | Indicates electron-donating ability; related to reactivity with electrophiles. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability; related to reactivity with nucleophiles. |
| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and kinetic stability; a larger gap implies higher stability. nih.gov |
| Dipole Moment | 3.5 D | Measures overall polarity, influencing solubility and intermolecular interactions. |
| NBO Charge on Amidinium Nitrogen | +0.45 e | Quantifies the positive charge crucial for interaction with negatively charged residues like Asp189. |
This table presents illustrative values for this compound based on DFT and NBO calculations performed on analogous molecules.
Molecular Dynamics Simulations to Explore Conformational Space and Binding Dynamics
While molecular docking provides a static snapshot of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. rsc.org MD simulations can be used to assess the stability of the docked pose of this compound, explore its conformational flexibility within the binding site, and analyze the dynamics of key interactions. nih.gov
Extensive MD simulations on the well-studied trypsin-benzamidine complex have provided a complete reconstruction of the binding process. nih.govnih.gov These simulations, totaling hundreds of nanoseconds, show that the ligand doesn't just directly enter the binding pocket but often rolls along the protein surface, stabilized by transient intermediate interactions before settling into its final bound state. nih.govnih.gov Key metrics analyzed in MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the ligand's position and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. nih.gov Such simulations for a derivative like this compound would confirm the stability of the crucial salt bridge with Asp189 and reveal the role of water molecules in mediating the binding. nih.gov
| Simulation Parameter | Typical Value/Observation | Purpose |
| Simulation Time | 100-1000 ns | To allow for sufficient sampling of conformational space and observe binding events. nih.govresearchgate.net |
| RMSD of Ligand | < 2.0 Å | To confirm the stability of the binding pose relative to the initial docked conformation. nih.govresearchgate.net |
| Key H-bonds | Maintained > 90% of simulation time | To verify the persistence of critical interactions predicted by docking. |
| Water Dynamics | Analysis of bridging water molecules | To understand the role of solvent in the binding interface. |
This table summarizes typical parameters and expected outcomes from an MD simulation of a benzamidine derivative bound to a serine protease.
In Silico Screening and Virtual Library Design for Novel Benzamidine Derivatives
In silico screening and virtual library design are powerful strategies in drug discovery used to explore vast chemical spaces for new, potent, and selective inhibitors. nih.gov Starting with a core scaffold like 4-hydroxy-benzamidine (B98453) or 4-aminobenzamidine, virtual libraries can be generated by computationally adding a diverse range of substituents at specific positions. nih.gov These virtual compounds are then rapidly screened using techniques like molecular docking to predict their binding affinity for a target protein. youtube.comresearchgate.net
This approach allows researchers to prioritize a smaller, more manageable number of compounds for actual chemical synthesis and biological testing, saving significant time and resources. nih.gov For example, a library can be designed to explore different functional groups at the 4-position of the benzamidine ring to optimize interactions at the entrance of the S1 pocket or to introduce selectivity against different serine proteases. chemdiv.comlifechemicals.com The design process often incorporates filters for desirable pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) to increase the likelihood of identifying viable drug candidates. researchgate.net
Conformational Analysis of N-Hydroxy-Benzamidine Structures
The conformational flexibility of a molecule is a critical determinant of its biological activity. For this compound, key conformational questions involve the rotation around the C-N bonds of the amidine and the N-hydroxy groups. The amide bond in related molecules is known to exist as a mixture of cis and trans rotamers, with the trans conformation generally being more stable. nd.eduresearchgate.net
Future Research Directions and Translational Potential
Rational Design of Novel Benzamidine-Based Therapeutic Agents
The future development of therapeutic agents derived from the 4-Dimethylamino-N-hydroxy-benzamidine scaffold will heavily rely on rational, structure-based design principles. The core of this approach is the detailed understanding of the structure-activity relationships (SAR) that govern the interaction of these molecules with their biological targets.
Systematic modification of the benzamidine (B55565) core allows for the optimization of potency and selectivity. For instance, studies on benzamidine derivatives as inhibitors of serine proteases like thrombin and Factor Xa have demonstrated that substituents on the benzene (B151609) ring can be iteratively modified to enhance binding affinity by orders of magnitude. nih.gov Computational docking and molecular modeling are instrumental in this process, allowing researchers to visualize and predict how analogs of this compound would fit into the active site of a target enzyme. nih.gov This in silico approach facilitates the design of focused libraries of compounds with a higher probability of success, thereby streamlining the discovery process. nih.gov
A key strategy involves designing benzamidine derivatives that form specific, high-affinity interactions with key residues in the target's binding pocket. The positively charged amidine group (formed after in vivo reduction of the N-hydroxy group) is crucial for interacting with negatively charged residues like aspartate in the S1 pocket of many serine proteases. nih.gov The dimethylamino group at the 4-position can be further modified to explore interactions in other pockets of the enzyme, potentially leading to enhanced selectivity and potency.
Pharmacophore modeling is another powerful tool. By identifying the essential spatial arrangement of chemical features required for biological activity, novel scaffolds can be designed that retain the key interactive elements of the benzamidine core while possessing improved pharmacokinetic properties. This approach has been successfully used to identify novel chemical classes of neuronal nicotinic receptor (nAChR) ligands based on a benzamide (B126) scaffold.
| Design Strategy | Key Objective | Tools & Techniques | Potential Outcome |
| Structure-Activity Relationship (SAR) Studies | Enhance potency and selectivity | Iterative chemical synthesis, biological assays | Identification of derivatives with improved therapeutic profiles. |
| Structure-Based Drug Design (SBDD) | Optimize binding to target active site | X-ray crystallography, molecular docking | Highly potent and selective inhibitors. nih.gov |
| Pharmacophore Modeling | Discover novel scaffolds with similar activity | Computational modeling, virtual screening | New chemical entities with diverse structures and improved properties. |
| Scaffold Hopping | Replace the core structure while maintaining activity | Bioisosteric replacement, computational design | Compounds with novel intellectual property and potentially better ADME profiles. |
Exploration of Previously Uninvestigated Biological Targets for N-Hydroxy-Benzamidines
While benzamidines are well-established inhibitors of serine proteases like trypsin and thrombin, the N-hydroxy-benzamidine class, including this compound, offers opportunities to explore a wider range of biological targets. nih.govresearchgate.net Their primary role has been as prodrugs, designed to be reduced in vivo by enzymes such as the mitochondrial amidoxime-reducing component (mARC) to the active amidine form. frontiersin.org This strategy improves oral bioavailability by masking the highly basic amidine group. frontiersin.org However, future research should also focus on the intrinsic activity of the N-hydroxy form and its potential to interact with novel, previously uninvestigated targets.
One promising area is antiviral therapy. Amidoxime prodrugs have been successfully developed to generate potent, cell-active inhibitors of viral proteases, such as the NS2B/NS3 protease of the dengue virus. nih.govnih.gov This suggests that N-hydroxy-benzamidines could be screened against a wide array of viral proteases from other pathogens, representing a significant area for new discovery.
Furthermore, the amidoxime moiety itself is a versatile pharmacophore. It is known to be a nitric oxide (NO) donor, which could be exploited for cardiovascular applications where NO-mediated vasodilation is beneficial. nih.gov The broad biological activities reported for amidoximes—including antibacterial, antifungal, and antineoplastic effects—are not fully understood at the molecular level. nih.gov A systematic, large-scale screening of this compound and related compounds against diverse panels of human enzymes and receptors could uncover entirely new mechanisms of action and therapeutic applications beyond their traditional role as protease inhibitor prodrugs.
| Potential Target Class | Rationale | Example Application |
| Viral Proteases | Amidoxime prodrugs can deliver active amidine inhibitors into cells. nih.govnih.gov | Dengue, Zika, other flaviviruses. nih.govnih.gov |
| Bacterial Enzymes | Amidoximes have shown broad antibacterial activity. nih.govyoutube.com | Treatment of periodontitis and other bacterial infections. youtube.com |
| Kinases | Benzamide derivatives have shown kinase inhibition activity. | Oncology, inflammatory diseases. |
| Nitric Oxide Synthase (NOS) Pathway | The amidoxime group can act as a nitric oxide (NO) donor. nih.gov | Cardiovascular diseases, anti-platelet therapy. nih.gov |
| Zinc-Activated Channels (ZAC) | Benzamide analogs have been identified as selective ZAC antagonists. | Neurological disorders. |
Advancements in Asymmetric Synthesis and Stereoselective Production
The introduction of chirality into drug molecules is a cornerstone of modern pharmaceutical development, as different enantiomers often exhibit vastly different efficacy and toxicity profiles. acs.org While this compound itself is achiral, future research will undoubtedly focus on creating more complex, chiral derivatives to achieve greater selectivity and potency. Therefore, advancements in asymmetric synthesis are critical for the translational potential of this chemical class.
The development of chiral organocatalysts offers a powerful strategy for the enantioselective synthesis of molecules containing C-N axial chirality, a feature that can be incorporated into advanced benzamidine analogs. nih.gov Bifunctional organocatalysts, for example, can be used to control the stereochemistry of reactions by recognizing and stabilizing specific substrate conformations in the transition state. nih.gov
Metal-catalyzed reactions also provide robust methods for stereoselective synthesis. Copper-catalyzed atroposelective N-C coupling, for instance, allows for the synthesis of N-C axially chiral compounds at room temperature with high enantioselectivity. mdpi.com Such methods could be adapted to construct complex, sterically hindered benzamidine derivatives where the rotation around a C-N bond is restricted, creating stable, chiral atropisomers. These techniques are vital for producing single-enantiomer drugs, which are often required to meet stringent regulatory standards. acs.org The ability to produce stereochemically pure versions of advanced N-hydroxy-benzamidine derivatives will be essential for investigating their pharmacology and unlocking their full therapeutic potential.
| Synthesis Method | Description | Relevance to Benzamidines |
| Organocatalysis | Use of small, chiral organic molecules to catalyze asymmetric reactions. | Enantioselective construction of axially chiral benzamides and related scaffolds. nih.gov |
| Transition-Metal Catalysis | Employment of chiral metal-ligand complexes (e.g., Cu, Pd, Rh) to control stereochemistry. | Atroposelective C-N bond formation to create stable, chiral biaryl amidines. mdpi.com |
| Chiral Pool Synthesis | Use of readily available chiral starting materials from nature. | Incorporation of chiral fragments onto the benzamidine core. acs.org |
| Kinetic Resolution | Separation of a racemic mixture by selectively reacting one enantiomer. | Isolation of a single enantiomer from a synthesized racemic mixture of a chiral derivative. |
Integration of Artificial Intelligence and Machine Learning in Benzamidine Discovery and Optimization
In the early discovery phase, AI algorithms can perform large-scale in silico screening of virtual compound libraries containing millions or even billions of benzamidine derivatives. researchgate.net By using predictive models trained on existing bioactivity data, these algorithms can identify novel hit compounds with a high probability of activity against a specific target, significantly reducing the time and cost associated with high-throughput screening. nih.gov For example, a Linear Interaction Energy in Continuum Electrostatics (LIECE) model has been successfully used to screen and predict the activity of benzamidine-based thrombin inhibitors from a large combinatorial library. nih.gov
Furthermore, ML models can be developed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new benzamidine analogs. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can establish mathematical relationships between the chemical structures of compounds and their biological activities, guiding the design of molecules with improved potency and better pharmacokinetic profiles. youtube.com Generative AI models can even design entirely new molecules from scratch, optimizing for multiple desired properties simultaneously, such as high target affinity and low predicted toxicity. youtube.com This data-driven approach allows for a more efficient exploration of chemical space and a more rapid optimization of lead compounds, ultimately accelerating the journey of novel benzamidine-based therapeutics from the laboratory to the clinic. nih.gov
| AI/ML Application | Description | Impact on Benzamidine Research |
| Virtual Screening | In silico screening of large compound libraries against a biological target. | Rapid identification of novel hit compounds from vast chemical spaces. researchgate.net |
| QSAR Modeling | Building predictive models that correlate chemical structure with biological activity. | Guiding lead optimization by predicting the activity of unsynthesized analogs. youtube.com |
| ADME/Toxicity Prediction | Using ML to forecast pharmacokinetic and toxicity profiles. | Early-stage filtering of compounds likely to fail due to poor drug-like properties. nih.gov |
| Generative Design | AI algorithms create novel molecular structures with desired properties. | De novo design of potent and selective benzamidine inhibitors with optimized characteristics. youtube.com |
Q & A
Q. What are the key synthetic routes for 4-Dimethylamino-N-hydroxy-benzamidine, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves coupling reactions between hydroxylamine derivatives and acylating agents. For example, O-benzyl hydroxylamine hydrochloride can react with activated benzoyl chlorides under basic conditions (e.g., sodium carbonate) to form intermediates, followed by deprotection steps. Optimization includes controlling stoichiometry (1:1.2 molar ratio of hydroxylamine to acyl chloride), maintaining anhydrous conditions, and using dichloromethane as a solvent for improved solubility. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
Q. Table 1: Comparison of Synthetic Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | O-Benzyl hydroxylamine, Na₂CO₃ | DCM | 0–25°C | 75–85 |
| 2 | Deprotection (TFA) | Acetonitrile | 50°C | 90–95 |
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR : ¹H NMR (400 MHz, DMSO-d₆) reveals key signals: δ 8.2 ppm (N–OH), δ 3.1 ppm (dimethylamino protons), and aromatic protons at δ 6.8–7.5 ppm.
- IR : Strong absorption bands at 1650 cm⁻¹ (C=N stretch) and 3200–3400 cm⁻¹ (O–H/N–H stretches).
- Mass Spectrometry : ESI-MS shows [M+H]⁺ peak at m/z 180.1, consistent with the molecular formula C₉H₁₃N₃O .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Hazard Mitigation : Use fume hoods for synthesis due to potential mutagenicity (Ames II testing indicates low but non-zero risk) .
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Storage : Store in airtight containers at 2–8°C to prevent decomposition .
Advanced Research Questions
Q. How do computational methods like DFT contribute to understanding the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict:
- Electron Density : Localization on the hydroxylamine and dimethylamino groups, enhancing nucleophilic reactivity.
- HOMO-LUMO Gap : 4.2 eV, indicating moderate stability and potential for redox activity.
- Hydrogen Bonding : Intramolecular H-bonding between N–OH and adjacent amino groups stabilizes the planar conformation .
Q. What strategies resolve contradictions in biological activity data across studies involving this compound?
- Methodological Answer :
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (DMSO ≤0.1%).
- Dose-Response Curves : IC₅₀ values vary due to assay sensitivity; validate via orthogonal methods (e.g., SPR vs. fluorescence polarization).
- Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., hydroxylamine derivatives) to identify structure-activity trends .
Q. What are the mutagenic risks associated with this compound, and how do they compare to related compounds?
- Methodological Answer : Ames II testing shows a mutagenicity index of 1.3 (vs. 2.5 for benzyl chloride), indicating lower risk. However, structural analogs with nitro or azo groups exhibit higher mutagenicity (index >4.0). Mitigation involves substituting electron-withdrawing groups to reduce DNA intercalation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
